Ethyl 7-(chlorocarbonyl)-2-pentyldodec-4-enoate
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Overview
Description
Ethyl 7-(chlorocarbonyl)-2-pentyldodec-4-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorocarbonyl group and a long aliphatic chain with a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(chlorocarbonyl)-2-pentyldodec-4-enoate typically involves the esterification of a suitable carboxylic acid precursor with ethanol in the presence of a chlorinating agent. One common method is the reaction of 7-(chlorocarbonyl)-2-pentyldodec-4-enoic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(chlorocarbonyl)-2-pentyldodec-4-enoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield the corresponding carboxylic acid and ethanol.
Reduction: The chlorocarbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the chlorocarbonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: 7-(chlorocarbonyl)-2-pentyldodec-4-enoic acid and ethanol.
Reduction: Ethyl 7-(hydroxymethyl)-2-pentyldodec-4-enoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 7-(chlorocarbonyl)-2-pentyldodec-4-enoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of polymers and other materials with unique properties.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for studying biological pathways.
Mechanism of Action
The mechanism of action of Ethyl 7-(chlorocarbonyl)-2-pentyldodec-4-enoate depends on its specific application. In the context of enzyme inhibition, the chlorocarbonyl group can react with nucleophilic residues in the active site of the enzyme, leading to the formation of a covalent bond and inhibition of enzyme activity. The long aliphatic chain and ester group may also play a role in the compound’s interaction with biological membranes or other macromolecules.
Comparison with Similar Compounds
Ethyl 7-(chlorocarbonyl)-2-pentyldodec-4-enoate can be compared with other similar compounds, such as:
Ethyl 7-(bromocarbonyl)-2-pentyldodec-4-enoate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
Ethyl 7-(hydroxymethyl)-2-pentyldodec-4-enoate: A reduced form of the compound with a hydroxyl group instead of a chlorocarbonyl group.
Ethyl 7-(aminocarbonyl)-2-pentyldodec-4-enoate: A derivative with an amino group, which may have different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications in various fields.
Properties
CAS No. |
62456-89-7 |
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Molecular Formula |
C20H35ClO3 |
Molecular Weight |
358.9 g/mol |
IUPAC Name |
ethyl 7-carbonochloridoyl-2-pentyldodec-4-enoate |
InChI |
InChI=1S/C20H35ClO3/c1-4-7-9-13-17(19(21)22)14-11-12-16-18(15-10-8-5-2)20(23)24-6-3/h11-12,17-18H,4-10,13-16H2,1-3H3 |
InChI Key |
WJQBULIBBZLFOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC=CCC(CCCCC)C(=O)Cl)C(=O)OCC |
Origin of Product |
United States |
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